ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVROEAXFBKWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
Fluorinated Derivatives (e.g., -CF₂H): Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) is synthesized via Fluoroalkyl Amino Reagents (FARs) with high regioselectivity, enabling scalable production of SDHI fungicides like Bixafen® . Fluorine enhances lipophilicity and metabolic stability, critical for agrochemical activity .
Aminomethyl vs. Amino Substituents: The aminomethyl group (-CH₂NH₂) offers greater steric flexibility and reactivity compared to the amino group (-NH₂) in methyl 3-amino-1-(2-fluoroethyl) derivatives. This facilitates secondary modifications, such as amide bond formation or Schiff base synthesis, for drug discovery .
Aromatic vs.
Non-Fluorinated Derivatives: Ethyl 3-methyl-1H-pyrazole-4-carboxylate lacks bioactivity-enhancing substituents (e.g., fluorine or amino groups) and is primarily used as a simple intermediate in nucleotide synthesis .
Stability and Reactivity
- Fluorinated Analogs : The -CF₂H group in DFMMP improves oxidative stability compared to -CH₂NH₂, which may be prone to hydrolysis or oxidation without protective groups .
- Aminomethyl Group: This substituent’s nucleophilicity necessitates careful handling under inert conditions to prevent undesired side reactions.
Biological Activity
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antitumor , and analgesic properties. The structural features of these compounds often play a crucial role in their biological efficacy. In particular, the incorporation of various substituents on the pyrazole ring can enhance their lipophilicity and solubility, thereby influencing their pharmacokinetic profiles .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate amine reagents. The resulting compound can be purified through crystallization techniques to obtain a high-purity product suitable for biological testing.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
| NCI-H460 | 0.39 | Autophagy induction |
These results indicate that this compound exhibits significant cytotoxic effects, particularly against lung cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2. This compound has shown promising results in reducing inflammation in vitro, suggesting its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
- Inflammation Modulation : It downregulates the expression of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Case Studies and Research Findings
Several research studies have focused on the biological activity of pyrazole derivatives, including this compound. For instance:
- Study on Anticancer Activity : A study evaluated the compound's efficacy against MCF7 and A549 cell lines, reporting significant inhibition with IC50 values indicating potent anticancer activity .
- Anti-inflammatory Effects : Another study highlighted its ability to inhibit TNF-alpha production in macrophages, showcasing its potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by functionalization. For example, ethyl acetoacetate reacts with substituted hydrazines (e.g., 3-methylbenzylamine derivatives) under reflux in ethanol to form pyrazole intermediates. Subsequent aminomethylation is achieved via reductive amination using NaBHCN or catalytic hydrogenation . Yield optimization often requires pH control (e.g., buffered conditions for reductive steps) and inert atmospheres to prevent oxidation .
- Data : reports yields of ~60–75% for analogous pyrazole esters using cyclocondensation, while highlights Ru-catalyzed decarboxylative alkylation (28% yield for a related structure), emphasizing the need for catalyst screening.
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodology :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities.
- Spectroscopy : H/C NMR (DMSO- or CDCl) confirms substitution patterns. For example, the ester carbonyl typically resonates at δ ~165–170 ppm, while the aminomethyl group appears as a singlet at δ ~3.5–4.0 ppm .
- Mass Spectrometry : ESI-MS ([M+H] peaks) validates molecular weight. reports m/z 450.2 for a structurally similar pyrazole derivative .
Q. What are the key reactivity patterns of the aminomethyl and ester groups in this compound?
- Aminomethyl Group :
- Nucleophilic reactions : Forms Schiff bases with aldehydes/ketones (e.g., glutaraldehyde) under mild acidic conditions.
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF to yield amides .
- Ester Group :
- Hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) produces carboxylic acids, critical for further derivatization .
- Transesterification : Methanol/HSO converts ethyl esters to methyl esters .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). Substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) are modeled to optimize interactions .
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .
- Case Study : ’s ICReDD framework combines quantum chemical calculations with experimental data to prioritize synthetic targets, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodology :
- Meta-Analysis : Compare IC values across studies (e.g., anticancer assays using MTT vs. SRB protocols). For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HeLa vs. MCF-7) .
- SAR Studies : Systematic substitution (e.g., replacing the methyl group with trifluoromethyl) identifies pharmacophore requirements. demonstrates that fluorinated analogs of pyrazole carboxamides exhibit improved metabolic stability .
Q. How are flow reactors utilized to optimize the synthesis of this compound for reproducibility?
- Methodology :
- Continuous Flow Setup : A tubular reactor with immobilized catalysts (e.g., Pd/C for hydrogenation) enhances reaction control. Temperature (50–80°C) and residence time (10–30 min) are optimized via DOE (Design of Experiments) .
- Advantages : Reduces side reactions (e.g., ester hydrolysis) and improves scalability. notes that flow systems achieve >90% conversion for analogous esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
